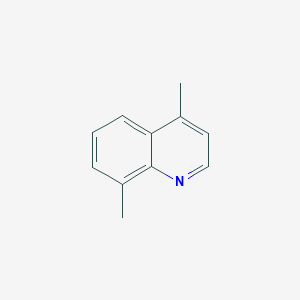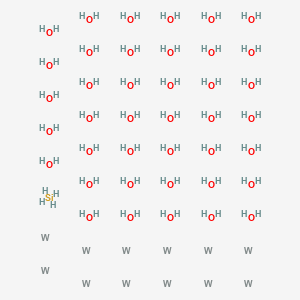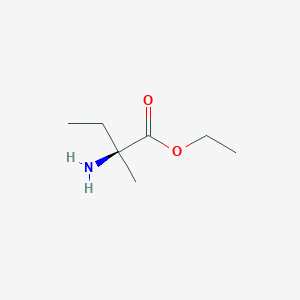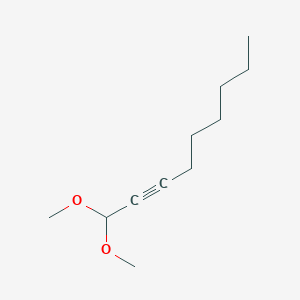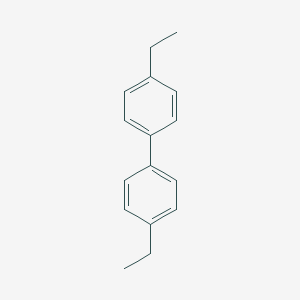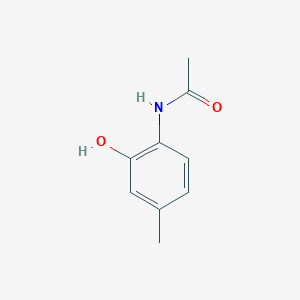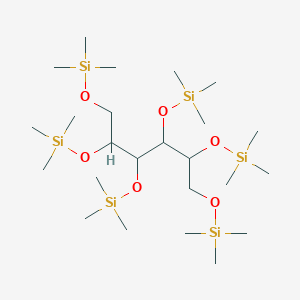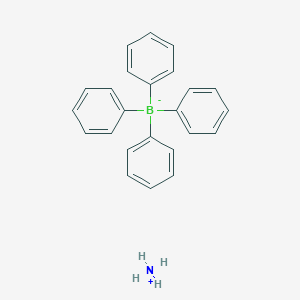
N-(3-Aminopropyl)dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminopropyl)dodecanamide, also known as AP-12, is a synthetic compound that belongs to the class of amides. It is a lipophilic molecule that can easily penetrate cell membranes and interact with various intracellular targets. AP-12 has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
作用机制
The mechanism of action of N-(3-Aminopropyl)dodecanamide is not fully understood. However, it is believed to interact with various intracellular targets, including ion channels, receptors, and enzymes. N-(3-Aminopropyl)dodecanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in excitable cells. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(3-Aminopropyl)dodecanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-Aminopropyl)dodecanamide has also been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(3-Aminopropyl)dodecanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
One of the main advantages of N-(3-Aminopropyl)dodecanamide is its lipophilic nature, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(3-Aminopropyl)dodecanamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of N-(3-Aminopropyl)dodecanamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines at high concentrations.
未来方向
There are several potential future directions for research on N-(3-Aminopropyl)dodecanamide. One area of interest is the development of N-(3-Aminopropyl)dodecanamide as a therapeutic agent for neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of N-(3-Aminopropyl)dodecanamide, as this may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(3-Aminopropyl)dodecanamide in animal models and clinical trials.
合成方法
The synthesis of N-(3-Aminopropyl)dodecanamide involves the reaction of dodecanoic acid with 3-aminopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3-Aminopropyl)dodecanamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N-(3-Aminopropyl)dodecanamide has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. N-(3-Aminopropyl)dodecanamide has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
10375-08-3 |
|---|---|
产品名称 |
N-(3-Aminopropyl)dodecanamide |
分子式 |
C15H32N2O |
分子量 |
256.43 g/mol |
IUPAC 名称 |
N-(3-aminopropyl)dodecanamide |
InChI |
InChI=1S/C15H32N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-14,16H2,1H3,(H,17,18) |
InChI 键 |
FTRKNUBBAPIZMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCN |
规范 SMILES |
CCCCCCCCCCCC(=O)NCCCN |
其他 CAS 编号 |
10375-08-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
